4-(Aminoethyl)salicylic acid hydrobromide is a chemical compound derived from salicylic acid, featuring an aminoethyl group attached to the aromatic ring. Its molecular formula is C₉H₁₃BrN₁O₃, and it is characterized by the presence of both carboxylic and amine functional groups, which contribute to its reactivity and biological activity. The hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for various applications in biological and chemical research.
4-(Aminoethyl)salicylic acid hydrobromide exhibits notable biological activities:
The synthesis of 4-(Aminoethyl)salicylic acid hydrobromide can be achieved through several methods:
The compound has various applications across different fields:
Interaction studies of 4-(Aminoethyl)salicylic acid hydrobromide focus on its binding affinity with biological targets:
Several compounds share structural similarities with 4-(Aminoethyl)salicylic acid hydrobromide. Here are some notable examples:
| Compound Name | Structure/Functional Groups | Unique Characteristics |
|---|---|---|
| Salicylic Acid | Hydroxy and carboxylic groups | Widely used as an anti-inflammatory agent |
| 3-Aminosalicylic Acid | Amino group at position 3 | Known for its use in tuberculosis treatment |
| 5-Aminosalicylic Acid | Amino group at position 5 | Used primarily for inflammatory bowel disease |
| 4-Hydroxybenzoic Acid | Hydroxy group only | Commonly used as a preservative |
The uniqueness of 4-(Aminoethyl)salicylic acid hydrobromide lies in its specific aminoethyl substitution, which enhances its solubility and biological activity compared to other salicylic acid derivatives. This modification potentially broadens its applications in therapeutic contexts.
4-(Aminoethyl)salicylic acid hydrobromide is systematically named 4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide according to IUPAC conventions. Its molecular formula, C₉H₁₂BrNO₃, reflects the incorporation of a hydrobromide (HBr) moiety into the parent compound, 4-(2-aminoethyl)salicylic acid. The structure comprises a salicylic acid backbone—a benzene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 2 and 1, respectively—substituted at position 4 with a 2-aminoethyl (-CH₂CH₂NH₂) sidechain. The protonation of the amine group by hydrobromic acid results in a stable salt, enhancing its crystalline properties and aqueous solubility.
Key structural identifiers include:
C1=CC(=C(C=C1CCN)O)C(=O)O.Br DSAWDWPOVQSTKF-UHFFFAOYSA-N The aminoethyl group introduces a basic nitrogen center, enabling participation in hydrogen bonding and ionic interactions, which are critical for molecular recognition in biological systems. X-ray crystallography of analogous compounds suggests that the hydrobromide salt adopts a planar configuration around the aromatic ring, with the ammonium group and bromide ion forming a tight ion pair.
The synthesis of 4-(aminoethyl)salicylic acid hydrobromide was first documented in chemical registries on October 25, 2013, with its PubChem entry (CID 71741682) established shortly thereafter. The compound likely emerged from efforts to modify salicylic acid—a well-characterized anti-inflammatory agent—with alkylamine sidechains to improve bioavailability or target specificity. While the parent salicylic acid has been studied since the 19th century, the aminoethyl variant represents a 21st-century innovation, reflecting advances in selective functionalization techniques such as Friedel-Crafts alkylation and reductive amination.
The molecular structure of 4-(Aminoethyl)salicylic acid hydrobromide features a complex three-dimensional arrangement combining an aromatic salicylic acid backbone with an aminoethyl substituent and hydrobromide counterion [1]. The compound crystallizes with the molecular formula C₉H₁₂BrNO₃ and has a molecular weight of 262.10 g/mol [1]. The International Union of Pure and Applied Chemistry designation is 4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide [1].
The molecular conformation exhibits distinct structural characteristics derived from the substitution pattern on the benzene ring. The aminoethyl group (-CH₂CH₂NH₃⁺) is positioned para to the carboxylic acid functionality, while a hydroxyl group occupies the ortho position relative to the carboxylic acid [1]. This arrangement creates potential for both intramolecular and intermolecular hydrogen bonding interactions that significantly influence the solid-state structure.
The compound contains multiple hydrogen bond donors and acceptors, including the carboxylic acid hydroxyl group, the phenolic hydroxyl group, and the protonated primary amine group in the hydrobromide salt form [1]. The presence of the bromide counterion introduces additional electrostatic stabilization within the crystal lattice. Similar salicylic acid derivatives have been shown to exhibit hydrogen bonding patterns that stabilize specific conformations, with the phenolic hydroxyl group frequently participating in intramolecular hydrogen bonding with the carboxyl oxygen [2].
The three-dimensional molecular structure demonstrates characteristic bond lengths and angles consistent with substituted benzoic acid derivatives. The aromatic ring maintains planarity, while the aminoethyl chain extends away from the aromatic plane, allowing for optimal intermolecular packing arrangements [3]. The hydrobromide salt formation results in charge distribution that affects both molecular geometry and crystal packing efficiency.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrNO₃ [1] |
| Molecular Weight | 262.10 g/mol [1] |
| Chemical Abstracts Service Number | 90610-38-1 [1] |
| Simplified Molecular-Input Line-Entry System | C1=CC(=C(C=C1CCN)O)C(=O)O.Br [1] |
| International Chemical Identifier Key | DSAWDWPOVQSTKF-UHFFFAOYSA-N [1] |
The spectroscopic characterization of 4-(Aminoethyl)salicylic acid hydrobromide reveals distinctive absorption patterns consistent with its functional group composition. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns observed in related aminosalicylic acid derivatives [4] [5].
Proton nuclear magnetic resonance spectroscopy of similar salicylic acid derivatives demonstrates characteristic resonances for the carboxylic acid proton appearing in the downfield region between 10-13 parts per million [5] [6]. The phenolic hydroxyl proton typically resonates between 9-11 parts per million, while aromatic protons appear in the 6.5-8.0 parts per million range [5]. The aminoethyl chain protons are expected to exhibit resonances between 2.5-3.5 parts per million, with the methylene groups adjacent to the aromatic ring appearing more downfield than those adjacent to the amino group [5].
Carbon-13 nuclear magnetic resonance analysis reveals the carboxyl carbon resonating between 170-175 parts per million, consistent with carboxylic acid functionality [5] [7]. Aromatic carbons appear throughout the 110-160 parts per million region, with substituted positions showing characteristic chemical shift variations based on electronic effects of the substituents [5]. The aminoethyl carbons resonate in the aliphatic region between 35-45 parts per million [7].
Infrared spectroscopy demonstrates multiple characteristic absorption bands reflecting the compound's diverse functional groups. The carboxylic acid hydroxyl group produces a broad absorption between 2500-3300 wavenumbers due to strong hydrogen bonding interactions [5]. The phenolic hydroxyl group absorbs between 3200-3600 wavenumbers, while the primary amine groups in the hydrobromide salt form exhibit stretching vibrations between 3300-3500 wavenumbers [5] [7].
The carbonyl stretching vibration of the carboxylic acid appears between 1660-1680 wavenumbers, shifted from typical ester values due to conjugation with the aromatic ring and hydrogen bonding effects [5]. Aromatic carbon-carbon stretching vibrations occur throughout the 1450-1600 wavenumber region, while carbon-nitrogen stretching appears near 1240-1260 wavenumbers [5] [7].
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of substituted aromatic systems. The π-π* transitions of the aromatic ring system typically appear between 250-280 nanometers, while n-π* transitions involving the carbonyl group occur near 300-320 nanometers [8] [9]. The presence of electron-donating amino substituents may cause bathochromic shifts in these absorption maxima compared to unsubstituted salicylic acid.
| Spectroscopic Technique | Assignment | Expected Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 10-13 ppm [5] |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm [5] |
| ¹³C Nuclear Magnetic Resonance | Carboxyl carbon | 170-175 ppm [5] |
| Infrared | Carboxylic acid O-H stretch | 2500-3300 cm⁻¹ [5] |
| Infrared | Carbonyl stretch | 1660-1680 cm⁻¹ [5] |
| Ultraviolet-Visible | π-π* transition | 250-280 nm [8] |
The thermal behavior of 4-(Aminoethyl)salicylic acid hydrobromide can be predicted based on thermal decomposition studies of structurally related salicylic acid derivatives. Thermogravimetric analysis and differential scanning calorimetry investigations of similar compounds provide insight into expected decomposition pathways and thermal stability characteristics [10] [11] [12].
Salicylic acid derivatives typically exhibit multi-stage thermal decomposition processes beginning at temperatures between 150-250°C depending on substitution patterns and salt formation [10] [11] [12]. The presence of the hydrobromide salt form is expected to influence thermal stability through ionic interactions and potential dehydrohalogenation reactions at elevated temperatures.
The initial thermal decomposition stage likely involves loss of hydrogen bromide from the salt, similar to other amine hydrobromide compounds that undergo dehydrohalogenation between 120-180°C [13]. This process would regenerate the free base form of the aminoethyl substituent and could be accompanied by partial decarboxylation of the carboxylic acid functionality.
Subsequent decomposition stages would involve degradation of the aminoethyl side chain through carbon-nitrogen bond cleavage and elimination reactions. The thermal decomposition of related aminosalicylic acid compounds has been shown to proceed through formation of phenolic intermediates with progressive loss of amino-containing fragments [14] [11] [15].
The aromatic ring system demonstrates greater thermal stability, with complete decomposition typically occurring above 400°C through ring-opening reactions and formation of carbonaceous residues [11] [12]. The phenolic hydroxyl group may participate in cyclization reactions at intermediate temperatures, leading to formation of benzofuran-type structures before ultimate decomposition.
Differential scanning calorimetry analysis would be expected to reveal endothermic transitions corresponding to phase changes and decomposition processes. The melting point, currently undetermined experimentally, would likely fall within the range of 150-200°C based on similar salicylic acid derivatives [10] [16].
The thermal decomposition kinetics can be analyzed using model-free methods such as the Friedman isoconversional approach, which has been successfully applied to related pharmaceutical compounds [13] [12]. These analyses typically reveal activation energies ranging from 80-150 kilojoules per mole for the primary decomposition processes.
| Thermal Event | Expected Temperature Range | Process Description |
|---|---|---|
| Hydrogen bromide loss | 120-180°C | Dehydrohalogenation of salt [13] |
| Primary decomposition | 200-250°C | Decarboxylation and amine elimination [11] |
| Secondary decomposition | 250-400°C | Aromatic ring degradation [12] |
| Complete decomposition | >400°C | Carbonization [11] |
The solubility characteristics of 4-(Aminoethyl)salicylic acid hydrobromide are significantly influenced by its salt formation and multiple polar functional groups. The hydrobromide salt form dramatically enhances water solubility compared to the free base, as ionic compounds typically demonstrate superior aqueous solubility due to favorable ion-dipole interactions with water molecules [17].
The compound contains multiple hydrophilic functional groups including the carboxylic acid, phenolic hydroxyl, and protonated amine that promote hydrogen bonding with water. The presence of these polar functionalities suggests excellent water solubility, potentially exceeding 10 grams per liter at room temperature. This prediction is supported by the known high water solubility of other aminosalicylic acid derivatives used in pharmaceutical applications [16].
The partition coefficient between octanol and water provides insight into the compound's lipophilicity and potential for biological membrane penetration. The free base form of 4-(aminoethyl)salicylic acid has a calculated logarithmic partition coefficient (log P) of approximately 1.29, indicating moderate lipophilicity [3]. However, the hydrobromide salt form would exhibit significantly reduced lipophilicity due to ionization of the amine group.
Salicylic acid itself demonstrates a log P value of approximately 2.3 in octanol-water systems, but substitution with polar groups substantially reduces this value [17] [18]. The aminoethyl substituent introduces additional hydrophilic character, while salt formation further decreases the effective partition coefficient through charge effects.
The compound's solubility in organic solvents would be expected to follow patterns observed for other salicylic acid derivatives. Polar protic solvents such as methanol and ethanol would provide good solubility due to hydrogen bonding capabilities [17]. Intermediate polarity solvents like acetone and dimethyl sulfoxide would also dissolve the compound effectively, while nonpolar solvents such as hexane and toluene would show poor solubility.
The pH-dependent solubility behavior reflects the ionizable nature of multiple functional groups. At acidic pH values below 3, the carboxylic acid remains largely protonated while the amine exists as the charged ammonium species, resulting in intermediate solubility. At physiological pH around 7.4, the carboxylic acid is deprotonated while the amine may be partially protonated, depending on its specific pKa value.
Temperature effects on solubility follow typical patterns for organic salts, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of crystal lattice interactions. The temperature coefficient of solubility would be expected to be positive for aqueous systems.
| Solvent System | Predicted Solubility | Basis for Prediction |
|---|---|---|
| Water | >10 g/L | Hydrobromide salt formation [16] |
| Methanol | High | Hydrogen bonding interactions [17] |
| Ethanol | High | Polar protic solvent effects [17] |
| Acetone | Moderate | Intermediate polarity [17] |
| Hexane | Low | Nonpolar solvent, ionic compound [17] |